6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Description
6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17ClN4O2S and its molecular weight is 448.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known to exhibit significantantimycobacterial activity . This suggests that it may interfere with essential biochemical processes in the mycobacteria, leading to their death or inhibition of growth.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it disrupts processes essential for the survival and replication of mycobacteria .
Result of Action
The compound exhibits significant antimycobacterial activity, suggesting that it can effectively inhibit the growth of or kill mycobacteria . This makes it a potential candidate for the development of new antitubercular agents.
Properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13-5-3-4-6-16(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)15-7-9-17(24)10-8-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFPJACAHZWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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